Acridine, 10-ethyl-9,10-dihydro-
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Overview
Description
10-Ethyl-9,10-dihydroacridine is a nitrogen-containing heterocyclic compound. It belongs to the acridine family, which is known for its broad range of applications in various fields, including chemistry, biology, and medicine. Acridine derivatives are characterized by their unique physical and chemical properties, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethyl-9,10-dihydroacridine typically involves the reduction of acridinium salts. One common method is the reduction of 10-ethylacridinium iodide using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of 10-ethyl-9,10-dihydroacridine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Ethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: It can be further reduced to form tetrahydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
10-Ethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It has been studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Acridine derivatives, including 10-ethyl-9,10-dihydroacridine, have shown potential as anticancer agents due to their ability to intercalate into DNA.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-ethyl-9,10-dihydroacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound can also interact with various enzymes involved in DNA metabolism, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-9,10-dihydroacridine
- 9,10-Dihydroacridine
- 10-Phenyl-9,10-dihydroacridine
Uniqueness
10-Ethyl-9,10-dihydroacridine is unique due to its specific ethyl substitution at the nitrogen atom. This substitution can influence its chemical reactivity and biological activity, making it distinct from other acridine derivatives. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
CAS No. |
10336-23-9 |
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Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
10-ethyl-9H-acridine |
InChI |
InChI=1S/C15H15N/c1-2-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-10H,2,11H2,1H3 |
InChI Key |
LVNZDWFAUDETHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2CC3=CC=CC=C31 |
Origin of Product |
United States |
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